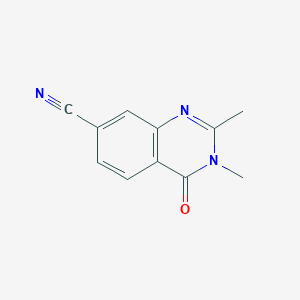
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid reacts with amides under specific conditions to form quinazoline derivatives . Another approach involves the reaction of anthranilic acid with aromatic aldehydes, followed by cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, hydroxylated quinazolines, and substituted quinazoline derivatives .
科学的研究の応用
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Oxoquinazoline: A derivative with an oxo group at the 4-position.
2,4-Dimethylquinazoline: A compound with methyl groups at the 2 and 4 positions.
Uniqueness
2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2,3-dimethyl-4-oxoquinazoline-7-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-7-13-10-5-8(6-12)3-4-9(10)11(15)14(7)2/h3-5H,1-2H3 |
InChIキー |
CNLGSAGQXVHWOO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)C#N)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


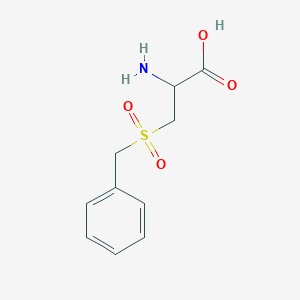
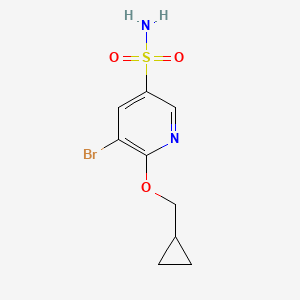
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
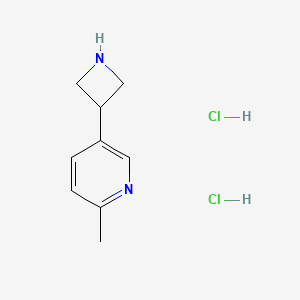
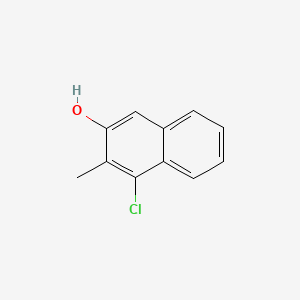
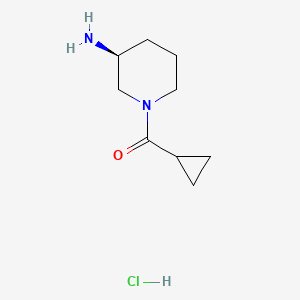
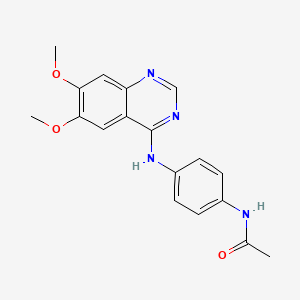
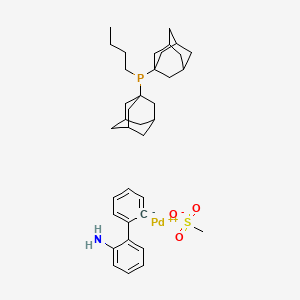

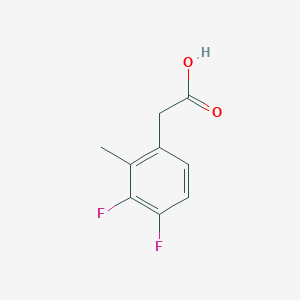
![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
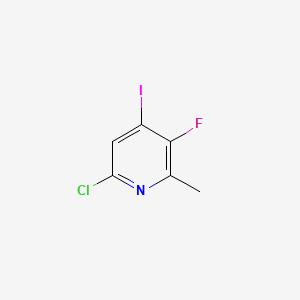
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
